molecular formula C19H16ClFN2O2S B2661513 N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide CAS No. 946375-57-1

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide

Cat. No.: B2661513
CAS No.: 946375-57-1
M. Wt: 390.86
InChI Key: CNCFVJJOTGPCBW-UHFFFAOYSA-N
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Description

The compound is an acetamide derivative featuring:

  • A 4-chlorophenyl-substituted thiazole core at position 4 of the thiazole ring.
  • An ethyl linker connecting the thiazole to the acetamide group.
  • A 4-fluorophenoxy substituent on the acetamide moiety.

Molecular Formula: C₁₉H₁₅ClFN₂O₂S
Molecular Weight: 409.85 g/mol (calculated).

Its structure combines aromatic (chlorophenyl, fluorophenoxy) and heterocyclic (thiazole) components, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O2S/c20-14-3-1-13(2-4-14)19-23-16(12-26-19)9-10-22-18(24)11-25-17-7-5-15(21)6-8-17/h1-8,12H,9-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCFVJJOTGPCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)COC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-chlorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst, such as hydrochloric acid, to form 2-(4-chlorophenyl)-1,3-thiazole.

    Alkylation: The thiazole derivative is then alkylated using 2-bromoethylamine hydrobromide to introduce the ethylamine side chain.

    Acylation: The final step involves the reaction of the alkylated thiazole with 2-(4-fluorophenoxy)acetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The presence of the thiazole ring and the aromatic substituents suggests it could interact with biological targets, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and the aromatic substituents may facilitate binding to these targets, potentially disrupting normal biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Thiazole Modifications

(a) N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-methylphenoxy)acetamide
  • Key Difference: Replaces the 4-fluorophenoxy group with 4-methylphenoxy.
  • This substitution may alter metabolic stability or receptor-binding affinity compared to the fluoro analog .
(b) 2-Chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Key Difference : Lacks the ethyl linker and positions the 4-fluorophenyl group directly on the thiazole ring.
  • The chloroacetamide group introduces electrophilicity, which could enhance reactivity but increase toxicity risks .

Phenoxy/Acetamide Substituent Variations

(a) N-(4-Fluorophenyl)-2-[(4-{[(4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]acetamide
  • Key Features : Dual 4-fluorophenyl groups and a sulfanyl bridge instead of ethyl.
  • The carbamoyl moiety adds hydrogen-bonding capacity, which might improve target specificity but reduce solubility .
(b) 2-(3-Chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
  • Key Difference: Substitutes the 4-fluorophenoxy group with 3-chlorophenoxy.
  • Electronic effects (chloro vs. fluoro) may alter π-π stacking or dipole interactions .

Complex Heterocyclic Systems

(a) N-(4-Chlorophenyl)-2-[2-(4-oxo-2-phenylquinazolin-3(4H)-yl)-1,3-thiazol-4-yl]acetamide
  • Key Feature: Incorporates a quinazolinone fused ring system.
  • This structural complexity may improve affinity for kinases or DNA-associated targets but increase synthetic complexity .
(b) N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
  • Key Feature: Replaces the phenoxy group with a nitro-triazole moiety.
  • The triazole ring offers hydrogen-bonding and metal-coordination sites, which are advantageous in antimicrobial or antitubercular agents .

Biological Activity

N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(4-fluorophenoxy)acetamide is a synthetic compound that exhibits significant biological activity, particularly in the realms of anticancer and antimicrobial research. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a chlorophenyl group, and a fluorophenoxy acetamide moiety. Its molecular formula is C15H17ClN2O2SC_{15}H_{17}ClN_2O_2S, with a molecular weight of approximately 308.826 g/mol. The structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₂O₂S
Molecular Weight308.826 g/mol
CAS Number40361-70-4

Anticancer Properties

Recent studies have indicated that thiazole derivatives, including this compound, exhibit potent anticancer activity. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of electron-donating groups on the phenyl ring enhances the cytotoxicity of these compounds.

  • Mechanism of Action : The compound is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and apoptosis. This interaction can lead to the modulation of signaling pathways critical for cancer cell survival.

Antimicrobial Activity

The thiazole moiety has also been associated with antimicrobial properties. Research indicates that derivatives containing this structure can inhibit the growth of several bacterial strains.

  • Case Study : In a comparative study, thiazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that compounds similar to this compound exhibited activity comparable to standard antibiotics like norfloxacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for anticancer and antimicrobial activity.
  • Chlorophenyl Group : Enhances lipophilicity and cellular uptake.
  • Fluorophenoxy Moiety : Contributes to the overall stability and reactivity of the compound.

Research Findings

A review of literature reveals diverse findings on the biological activities associated with thiazole derivatives:

  • Antitumor Activity : Compounds similar to this compound have been shown to inhibit tumor growth in vitro and in vivo models.
    CompoundIC50 (µg/mL)Cell Line
    Thiazole Derivative A1.61 ± 1.92Jurkat
    Thiazole Derivative B1.98 ± 1.22A-431
  • Antimicrobial Efficacy : Several derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

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